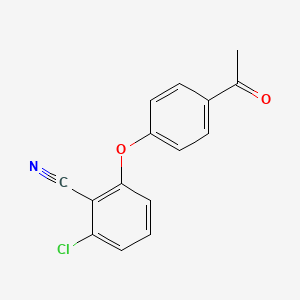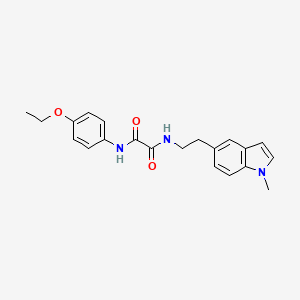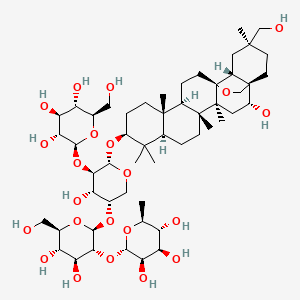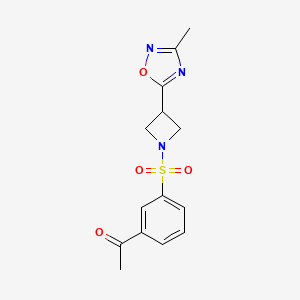![molecular formula C22H22N6 B2930691 (2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946217-91-0](/img/structure/B2930691.png)
(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent groups. The pteridin-4-yl group would likely form a planar, aromatic ring system, while the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amine group could participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines, for example, are generally basic and can form salts with acids .Applications De Recherche Scientifique
Fluorescence Enhancement
Research into related compounds, such as the fluorescence enhancement of trans-4-aminostilbene derivatives, reveals insights into the potential applications of (2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine. The introduction of N-phenyl substituents leads to more planar geometries, significant red shifts in absorption and fluorescence spectra, and high fluorescence quantum yields. This suggests potential applications in fluorescence-based sensors, bioimaging, and organic electronics, owing to the improved planarity and electronic properties induced by N-phenyl substitutions (Yang, Chiou, & Liau, 2002).
Pteridine Chemistry
Explorations into pteridine chemistry, specifically the self-condensation of methylpteridines, highlight the versatility of pteridine derivatives in synthesizing complex molecular architectures. These reactions lead to various pteridine derivatives, demonstrating the compound's utility in creating novel materials with potential applications in drug design, photophysical studies, and as building blocks in organic synthesis (Albert & Mizuno, 1973).
Polymer Catalysis
Research into the use of β-diimine ligands for olefin oligomerization presents another avenue for application. Nickel complexes with β-diimine ligands, similar in structure to the query compound, show effectiveness in catalyzing ethylene and propylene oligomerization. This indicates potential for (2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine derivatives in catalysis, offering a pathway to design efficient catalysts for polymer production (Rossetto et al., 2015).
Corrosion Inhibition
Studies on thiazoles as corrosion inhibitors for copper suggest that structurally related compounds could serve as effective corrosion inhibitors. The presence of nitrogen atoms and the ability to form stable complexes with metal surfaces hint at the potential of (2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine derivatives in protecting metals against corrosion, especially in acidic environments (Farahati et al., 2019).
Electrochromic Materials
Innovations in aromatic poly(amine-imide)s bearing pendent groups similar to the query compound underscore their thermal stability, solubility, and electrochromic properties. These materials exhibit promising applications in electrochromic devices, highlighting the potential for derivatives of (2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine in developing new electroactive materials with customizable optical and electronic properties (Cheng et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-18(16(2)14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEOHIAFNQBXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)


![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

